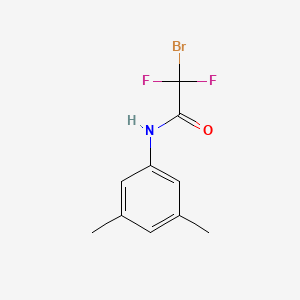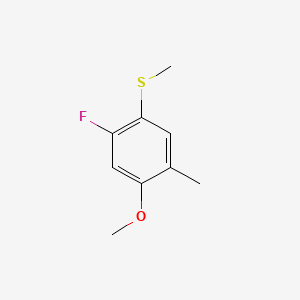
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a methylsulfane group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzene ring, followed by the attachment of the methylsulfane group. Common synthetic routes include:
Halogenation: Introduction of the fluorine atom onto the benzene ring.
Methoxylation: Introduction of the methoxy group.
Methylation: Introduction of the methyl group.
Thioether Formation: Attachment of the methylsulfane group.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, while the methoxy and methyl groups influence its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-4-methoxyphenyl)(methyl)sulfane
- (2-Fluoro-5-methoxy-4-methylphenyl)(methyl)sulfane
- (2-Fluoro-4-methylphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of fluorine, methoxy, and methyl groups, along with the methylsulfane moiety, makes it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C9H11FOS |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-fluoro-5-methoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FOS/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 |
Clé InChI |
DPEPKNQNQSZDKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


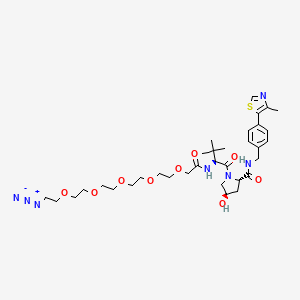
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
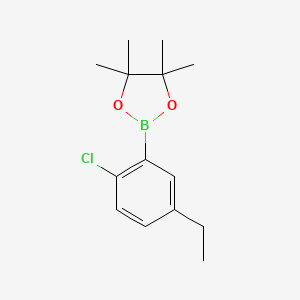

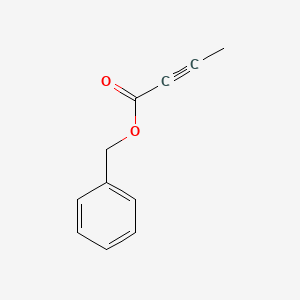
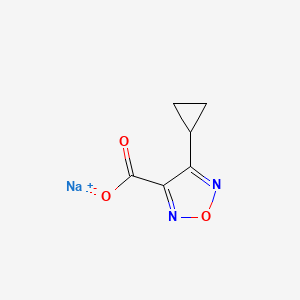


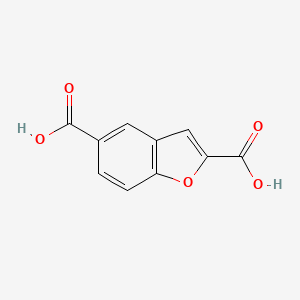
![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)
![(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine](/img/structure/B14024594.png)
